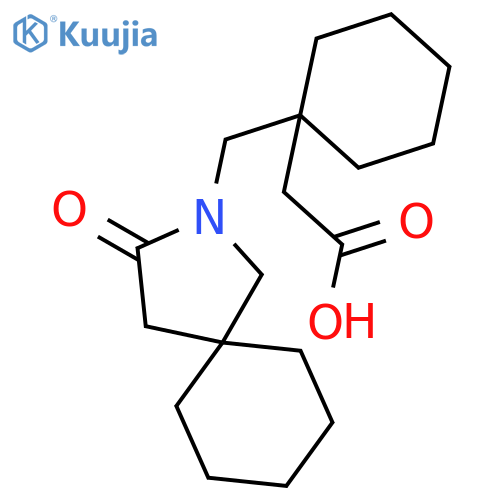Cas no 1076198-17-8 (Gabapentin Related Compound D)

Gabapentin Related Compound D structure
商品名:Gabapentin Related Compound D
CAS番号:1076198-17-8
MF:C18H29NO3
メガワット:307.427765607834
MDL:MFCD19705130
CID:829299
PubChem ID:329749922
Gabapentin Related Compound D 化学的及び物理的性質
名前と識別子
-
- Gabapentin Related Compound D
- 1-[(3-Oxo-2-azaspiro[4.5]dec-2-yl)methyl]cyclohexaneacetic acid
- (1-(3-oxo-2-aza-spiro[4.5]dec-2-ylMethyl)-cyclohexyl)acetic acid
- 2-[1-[(3-oxo-2-azaspiro[4.5]decan-2-yl)methyl]cyclohexyl]acetic acid
- Gabapentin impurity D
- Cyclohexaneacetic acid, 1-[(3-oxo-2-azaspiro[4.5]dec-2-yl)methyl]-; [1-[(3-oxo-2-azaspiro[4.5]dec-2-yl)methyl]cyclohexyl]acetic acid; Gabapentin Imp. D (EP); Gabapentin RC D (USP); [1-[(3-Oxo-2-azaspiro[4.5]dec-2-yl)methyl]cyclohexyl]acetic Acid
- Q27276894
- (1-(3-Oxo-2-aza-spiro(4.5)dec-2-ylmethyl)-cyclohexyl)-acetic acid
- AKOS027326132
- CYCLOHEXANEACETIC ACID, 1-((3-OXO-2-AZASPIRO(4.5)DEC-2-YL)METHYL)-
- UNII-E5OQO8X4IC
- E5OQO8X4IC
- 2-(1-((3-Oxo-2-azaspiro[4.5]decan-2-yl)methyl)cyclohexyl)aceticacid
- DTXSID70148145
- Gabapentin impurity D, European Pharmacopoeia (EP) Reference Standard
- GABAPENTIN IMPURITY D [EP IMPURITY]
- 2-(1-((3-Oxo-2-azaspiro[4.5]decan-2-yl)methyl)cyclohexyl)acetic acid
- Gabapentin Related Compound D /Gabapentin RC D
- A1-15833
- J-001924
- [1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexyl]acetic Acid
- 1076198-17-8
-
- MDL: MFCD19705130
- インチ: InChI=1S/C18H29NO3/c20-15-11-17(7-3-1-4-8-17)13-19(15)14-18(12-16(21)22)9-5-2-6-10-18/h1-14H2,(H,21,22)
- InChIKey: WJUZRUVUDOFJAK-UHFFFAOYSA-N
- ほほえんだ: C1CCC2(CC1)CC(=O)N(C2)CC3(CCCCC3)CC(=O)O
計算された属性
- せいみつぶんしりょう: 307.21500
- どういたいしつりょう: 307.21474379g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 434
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 57.6Ų
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: 115-118°C
- ふってん: 510.2±23.0 °C at 760 mmHg
- フラッシュポイント: 262.4±22.6 °C
- PSA: 57.61000
- LogP: 3.53230
- じょうきあつ: 0.0±2.8 mmHg at 25°C
Gabapentin Related Compound D セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Refrigerator
Gabapentin Related Compound D 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | G117285-5mg |
Gabapentin Related Compound D |
1076198-17-8 | 5mg |
$ 138.00 | 2023-09-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1016145-5mg |
2-(1-((3-Oxo-2-azaspiro[4.5]decan-2-yl)methyl)cyclohexyl)acetic acid |
1076198-17-8 | 95% | 5mg |
¥2152 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1016145-25mg |
2-(1-((3-Oxo-2-azaspiro[4.5]decan-2-yl)methyl)cyclohexyl)acetic acid |
1076198-17-8 | 95% | 25mg |
¥7910 | 2023-04-17 | |
| TRC | G117285-.5mg |
Gabapentin Related Compound D |
1076198-17-8 | 5mg |
$136.00 | 2023-05-18 | ||
| TRC | G117285-0.5mg |
Gabapentin Related Compound D |
1076198-17-8 | 0.5mg |
$ 110.00 | 2022-06-02 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2012-20MG |
1076198-17-8 | 20MG |
¥11994.95 | 2023-01-14 | |||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1016145-10mg |
2-(1-((3-Oxo-2-azaspiro[4.5]decan-2-yl)methyl)cyclohexyl)acetic acid |
1076198-17-8 | 95% | 10mg |
¥4036 | 2023-04-17 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-218552-5 mg |
Gabapentin Related Compound D, |
1076198-17-8 | 5mg |
¥3,008.00 | 2023-07-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001349-20mg |
Gabapentin Related Compound D |
1076198-17-8 | 20mg |
¥1606.86 | 2025-01-16 | ||
| Alichem | A289000409-25mg |
2-(1-((3-Oxo-2-azaspiro[4.5]decan-2-yl)methyl)cyclohexyl)acetic acid |
1076198-17-8 | 95% | 25mg |
$793.80 | 2023-09-04 |
Gabapentin Related Compound D 関連文献
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
1076198-17-8 (Gabapentin Related Compound D) 関連製品
- 169253-07-0(2-(1-acetylpiperidin-3-yl)acetic acid)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
